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Compound of Interest

Depropylamino Chloro
Compound Name:
Propafenone-d5

CAS No.: 1346598-65-9

Cat. No.: B584960

Get Quote

Executive Summary

Depropylamino Chloro Propafenone-d5 (also known as Propafenone EP Impurity E-d5) is
the deuterated analog of a key process-related impurity found in the synthesis of the
antiarrhythmic drug Propafenone.

In the context of ICH Q3A/B and M7 guidelines, this compound is classified as a chlorohydrin
intermediate. Due to the presence of an alkyl chloride moiety, it carries a structural alert for
potential genotoxicity (mutagenicity), necessitating highly sensitive quantification methods (LC-
MS/MS) rather than standard HPLC-UV. The d5-labeled variant is the industry-standard
Internal Standard (IS) for correcting matrix effects and recovery losses during trace-level
analysis.

Chemical Identity & Specifications

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b584960#bc-rfq
https://www.benchchem.com/product/b584960/docs?utm_src=pdf-body#technical-guide-sourcing-and-analytical-application-of-depropylamino-chloro-propafenone-d5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584960?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Before sourcing, verify the chemical credentials to ensure the material matches the specific
impurity profile of your API.

Feature Specification

Common Name Depropylamino Chloro Propafenone-d5

1-[2-[(2RS)-3-Chloro-2-hydroxypropoxy-

Systematic Name
d5]phenyl]-3-phenylpropan-1-one

Pharmacopoeial Ref Propafenone EP Impurity E (Deuterated)
CAS Number (Labeled) 1346598-65-9

CAS Number (Unlabeled) 165279-79-8

Molecular Formula C18H14DsClO3

Molecular Weight 323.83 g/mol (vs. 318.79 g/mol unlabeled)
Isotopic Purity Typically = 98 atom % D

Chemical Purity > 95% (HPLC)

Solubility Soluble in Methanol, DMSO, Acetonitrile;

Sparingly soluble in water.[1][2][3][4]

Strategic Sourcing: Commercial Suppliers

The following suppliers are verified sources for this specific isotope. Selection should be based
on the availability of a comprehensive Certificate of Analysis (CoA) including H-NMR, MS, and
Isotopic Enrichment analysis.

Primary Commercial Suppliers
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) Catalog / Product ]
Supplier Region Notes
Code

The primary originator

Toronto Research TRC-D288657 (or of this standard. Often
] o Global (Canada)
Chemicals (TRC) similar) re-sold by LGC and
others.

Specializes in API
. ) impurities.[5] Provides
Pharmaffiliates PA STI 026890 Global (India) )
detailed structural

elucidation data.

Custom synthesis
Splendid Lab CSL-26266 Asia/Global provider; good for bulk

milligram quantities.

Major supplier of
deuterated standards;

Clearsynth Inquire via CAS Global likely holds stock or
rapid synthesis

capability.

Sourcing Advisory:

o Lead Time: Stable isotopes are often "Make-to-Order." Expect 2-4 weeks lead time unless
"In Stock" is explicitly verified.

e Licensing: As a chlorinated chemical, check for specific import restrictions in your jurisdiction
(though usually exempt at analytical quantities).

Technical Context: Origin & Formation

Understanding the formation of this impurity is critical for justifying its monitoring. It typically
arises during the alkylation step of the Propafenone synthesis.

Impurity Formation Pathway
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The impurity is the Chlorohydrin intermediate. It forms when the starting material (2-
Hydroxychalcone derivative) reacts with Epichlorohydrin but the epoxide ring opens via
chloride attack (or fails to close), or if the subsequent amination with propylamine is incomplete.

Epichlorohydrin
Reagent ) + Propylamine
(Reagent) + Epichlorohvdri Glycidyl Ether (Amination) Propafenone
pichloronyarin (AP|)

(Alkylation) (Epoxide Intermediate)

1-(2-Hydroxyphenyl)-

Ring Operjing
3-phenylpropan-1-one '

Direct Chlorohydrin
Formation

Depropylamino Chloro Propafenone

(Chlorohydrin Impurity E)
*Target Analyte*

Click to download full resolution via product page

Figure 1: Formation pathway of Propafenone Impurity E (Chlorohydrin). The d5-labeled
standard mimics the "Impurity" node but contains deuterium atoms, typically in the
chlorohydroxypropoxy chain.

Analytical Protocol: LC-MS/MS Application

Objective: Quantify Impurity E at trace levels (ppm) in Propafenone API using the d5-analog as
an Internal Standard.

A. Stock Solution Preparation

e Solvent: Use Methanol (LC-MS Grade). The chlorohydrin moiety is stable in methanol,
whereas protic acidic solvents might induce degradation.

» Concentration: Prepare a 1.0 mg/mL master stock.

o Storage: Store at -20°C. Stable for >6 months if protected from light and moisture.

B. Mass Spectrometry Parameters (MRM)

The following transitions are theoretical starting points based on the molecular structure.
Optimization is required on your specific instrument.
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 lonization Mode: ESI Positive (+)

e Mechanism: Protonation [M+H]*

Precursor lon Product lon Collision .
Analyte Rationale
(Q1) (Q3) Energy (eV)
Loss of
] chlorohydroxypro
Impurity E )
319.1 m/z 243.1 m/z 20-25 pyl chain
(Unlabeled)
(Cleavage at
ether)
Phenyl-
165.1 m/z 35 propanone
fragment
] Shift +5: Retains
Impurity E-d5 ]
(1S) 324.1 m/z 248.1 m/z 20-25 d5 label (if on
propoxy chain)
No Shift: If label
iS 0N propoxy,
165.1 m/z 35 Propexy

this fragment is

unlabeled

Critical Note on Fragmentation: If the d5 label is located on the propoxy linker (derived from d5-
epichlorohydrin), the fragment corresponding to the phenol-ketone core (m/z 165) will NOT
show a mass shift. You must use a transition that retains the labeled portion (e.g., the parent
loss or a fragment containing the linker) to distinguish the IS from the native impurity.
Recommendation: Use 324.1 -> 248.1 (or similar high-mass fragment) for the IS channel.

C. Chromatographic Conditions

e Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7 pm).
» Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Gradient:
o 0-1 min: 5% B

o 1-6 min: 5% -> 90% B (Impurity E is less polar than Propafenone due to lack of amine,
elutes later).

o 6-8 min: 90% B.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b584960/docs#technical-guide-sourcing-and-
analytical-application-of-depropylamino-chloro-propafenone-d5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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